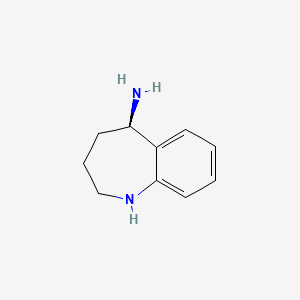

(5R)-2,3,4,5-Tetrahydro-1H-1-benzazepin-5-amine

Übersicht

Beschreibung

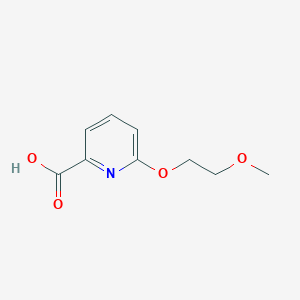

“(5R)-2,3,4,5-Tetrahydro-1H-1-benzazepin-5-amine” is a chemical compound with the molecular formula C10H14N2 . It has an average mass of 162.232 Da and a monoisotopic mass of 162.115692 Da .

Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 283.0±29.0 °C at 760 mmHg, and a flash point of 145.0±27.9 °C . It has 2 hydrogen bond acceptors, 3 hydrogen bond donors, and no freely rotating bonds . Its ACD/LogP is 1.20 .Wissenschaftliche Forschungsanwendungen

Electrochromic Materials

The structural motif of ®-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine is utilized in the synthesis of electroactive polyamides with electrochromic properties . These materials exhibit significant, lasting, and reversible changes in color upon reduction or oxidation, making them suitable for applications such as smart windows, e-paper, and adaptive camouflage. The incorporation of this compound into polymers enhances their solubility and electroactivity, allowing for the creation of thin films with low onset potentials and high coloration efficiency.

Organic Synthesis

Amines, including our compound of interest, are fundamental building blocks in organic synthesis . Their nucleophilicity and basicity enable the construction of complex molecules, including pharmaceuticals, agrochemicals, and natural products. The compound’s unique structure can be leveraged in various functionalization reactions and transformations, contributing to the synthesis of novel organic compounds.

Medicinal Chemistry

In medicinal chemistry, amines like ®-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine are essential components of drugs and bioactive molecules . They serve as key intermediates in the development of therapeutics, including receptor ligands, enzyme inhibitors, and anticancer agents. The compound’s ability to form stable bonds with biological targets makes it a valuable entity in drug design and discovery.

Materials Science

The compound’s unique electronic and optical properties make it suitable for applications in materials science . It contributes to the design and fabrication of polymers, catalysts, sensors, and functional materials. These applications extend to organic electronics, photovoltaics, and biomaterials, where the compound’s properties can be harnessed for advanced technological solutions.

Sustainable Technologies

Recent advances in amine chemistry have led to innovative applications in sustainable technologies . The compound can be used in catalytic transformations, renewable energy, and environmental remediation. Its potential in carbon capture, energy storage, and the synthesis of green chemicals represents a significant contribution to sustainability efforts.

Polymer Chemistry

The compound is a key monomer in the synthesis of novel polyamides with potential applications in high-performance polymers . These polymers exhibit desirable properties such as good solubility in polar organic solvents, making them suitable for various industrial applications, including coatings, adhesives, and composite materials.

Eigenschaften

IUPAC Name |

(5R)-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,12H,3,5,7,11H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCKTLUUWDOMTP-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2NC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=CC=CC=C2NC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680046 | |

| Record name | (5R)-2,3,4,5-Tetrahydro-1H-1-benzazepin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine | |

CAS RN |

294196-60-4 | |

| Record name | (5R)-2,3,4,5-Tetrahydro-1H-1-benzazepin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-4-[(piperazin-1-yl)carbonyl]piperazine dihydrochloride](/img/structure/B1424891.png)

![Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate hydrochloride](/img/structure/B1424898.png)

![Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate hydrochloride](/img/structure/B1424899.png)

![2-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B1424903.png)

![2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide](/img/structure/B1424904.png)